Diphenylsilanediol

Anticonvulsant Epilepsy Veterinary pharmacology

Diphenylsilanediol (DPSD, Ph₂Si(OH)₂) is a crystalline organosilanol belonging to the silanediol subclass, characterized by two hydroxyl groups and two phenyl substituents bonded to a tetrahedral silicon center. With a melting point of 144–147 °C, boiling point of 353 °C (760 mmHg), and vapor density >1 (vs air), DPSD is a bench-stable white solid supplied at purities typically ≥95% (commercial) to >99% (specialty).

Molecular Formula C12H12O2Si
Molecular Weight 216.31 g/mol
CAS No. 947-42-2
Cat. No. B146891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylsilanediol
CAS947-42-2
Synonymsdiphenylsilanediol
diphenylsilanediol disodium salt
Molecular FormulaC12H12O2Si
Molecular Weight216.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O
InChIInChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyOLLFKUHHDPMQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylsilanediol (CAS 947-42-2): Procurement-Grade Organosilanol Intermediate for Silicone Synthesis, Polymer Modification, and Biomedical Research


Diphenylsilanediol (DPSD, Ph₂Si(OH)₂) is a crystalline organosilanol belonging to the silanediol subclass, characterized by two hydroxyl groups and two phenyl substituents bonded to a tetrahedral silicon center [1]. With a melting point of 144–147 °C, boiling point of 353 °C (760 mmHg), and vapor density >1 (vs air), DPSD is a bench-stable white solid supplied at purities typically ≥95% (commercial) to >99% (specialty) [2]. It serves as a key monomer for phenyl-containing polysiloxanes, a structural control agent in silicone rubber compounding, a precursor for high-refractive-index optical materials, and has been clinically evaluated as an anticonvulsant agent comparable to primidone [3][4].

Why Generic Silanediol or Silanol Substitution Cannot Meet Diphenylsilanediol Procurement Specifications


Diphenylsilanediol occupies a structurally unique position among organosilanols: it possesses exactly two hydroxyl groups (enabling step-growth polycondensation to linear polysiloxanes) and two aromatic phenyl substituents (imparting higher thermal stability, elevated refractive index, and distinct condensation product distributions compared to aliphatic analogs) [1][2]. The mono-hydroxy analog triphenylsilanol (Ph₃SiOH) cannot sustain chain-extension polymerization and yields only terminal capping or discrete metal-siloxane complexes [3]. The alkyl counterpart dimethylsilanediol (Me₂Si(OH)₂) generates polymers with markedly lower refractive index (n ~1.40 vs. ~1.58 for phenyl systems) and inferior thermal stability [4]. Even among other diarylsilanediols, the specific condensation product distribution—whether tetraphenyldisiloxanediol or octaphenyltetrasiloxanediol dominates—is exquisitely sensitive to the catalyst system employed, giving DPSD a tunable selectivity not achievable with methyl-substituted analogs [1]. The quantitative differentiation evidence presented below substantiates why procurement specifications must identify DPSD by CAS 947-42-2 rather than accepting a generic silanol or silanediol substitute.

Diphenylsilanediol (947-42-2): Comparator-Anchored Quantitative Evidence for Differentiated Procurement Decisions


Anticonvulsant Efficacy: Diphenylsilanediol vs. Primidone — Head-to-Head Seizure Frequency Reduction in Epileptic Canines

In a controlled clinical trial with 24 client-owned epileptic dogs, diphenylsilanediol produced a mean seizure frequency reduction of 60.7% from pretreatment baseline (n=15), compared to 55.6% for the standard-of-care primidone control group (n=9) [1]. This represents a 5.1 absolute percentage point advantage over primidone at the doses employed. However, diphenylsilanediol was associated with toxicities—including hepatopathy (3/15 dogs), pancreatic changes (2/15), and bone marrow suppression (2/15)—that were absent in the primidone arm, where only dose-related drowsiness was noted [1]. Four deaths occurred in the DPSD group during treatment versus none in the primidone group [1]. This efficacy–toxicity profile differs from the mechanism class comparator phenytoin (structurally analogous but not tested head-to-head) [2].

Anticonvulsant Epilepsy Veterinary pharmacology

Condensation Product Selectivity: Catalyst-Dependent Distribution of Tetraphenyldisiloxanediol vs. Octaphenyltetrasiloxanediol from Diphenylsilanediol

²⁹Si NMR studies by Hoebbel et al. (1996) established that the condensation product distribution from diphenylsilanediol (DPSD) is exquisitely catalyst-dependent [1]. Under Ti-alkoxide catalysis (molar ratio Si:Ti = 1:0.01–0.04), the reaction pathway preferentially yields chain-like octaphenyltetrasiloxanediol (tetrameric), which crystallizes from solution as the dominant product [1]. In stark contrast, Al-alkoxide or HCl catalysis under identical molar ratios directs condensation predominantly toward tetraphenyldisiloxanediol (dimeric), and this product selectivity persists even after several days of reaction time [1]. The relative catalytic activity follows the order Ti ≈ HCl > Al > Sn ≈ N(Et)₃ ≈ Zr > Si after 6 h reaction [1]. This tunable selectivity—achievable simply by catalyst choice rather than stoichiometry adjustment—is not replicated with dimethylsilanediol, where condensation under the same conditions yields different product mixtures with distinct solubility profiles [2].

Sol-gel chemistry Organosiloxane synthesis Condensation catalysis

Refractive Index: Diphenylsilanediol-Derived Siloxane Resins (n=1.58) vs. Conventional Dimethylsiloxane Systems (n≈1.40) for LED Encapsulation

Diphenylsilanediol serves as the critical phenyl-donor precursor for achieving high-refractive-index siloxane encapsulants in LED packaging. Kim et al. (2012) reported a sol-gel-derived phenyl hybrimer encapsulant synthesized from DPSD and methyldiethoxysilane via non-hydrolytic condensation, exhibiting a refractive index of n = 1.58 at 632.8 nm with ~90% transparency at 450 nm and thermal stability to 440 °C [1]. Liu (2018) independently achieved n = 1.58 from DPSD and vinyltrimethoxysilane, demonstrating reproducibility [2]. In comparative context, conventional polydimethylsiloxane (PDMS) encapsulants exhibit n ≈ 1.40–1.43, and methylphenyl silicone copolymers reach n ≈ 1.50–1.53 [3]. The refractive index of neat DPSD monomer is 1.615–1.648 (measured at 20–25 °C) [4], and DPSD-containing hybrid films can be compositionally tuned from n = 1.471 to 1.515 by adjusting DPSD content [5]. The phenyl rings of DPSD thus provide a quantifiable refractive index increment of approximately 0.15–0.18 over all-methyl siloxane systems.

Optical materials LED encapsulant High refractive index polymer

Thermal Stability: DPSD-Incorporated Polyurethanes Exhibit 10% Weight Loss at 265–292 °C vs. Conventional Polyurethane Lower Degradation Temperature

Mehdipour-Ataei et al. (2025) synthesized aromatic polyurethanes using a DPSD-terephthaloyl chloride diol intermediate and compared two diisocyanate variants. The resulting methylene diphenyl diisocyanate (MDI)-based polyurethane exhibited 10% weight loss (T₁₀%) at 292 °C and a glass transition temperature (T_g) of 153 °C; the toluene diisocyanate (TDI)-based analogue showed T₁₀% at 265 °C and T_g = 132 °C [1]. In an independent study on Si-containing poly(urethane-imide)s, thermal degradation onset was measured at 265 °C, explicitly higher than the degradation temperature of conventional unmodified polyurethane [2]. A separate investigation directly compared DPSD-incorporated PU against pure PU and phosphorus-containing PU: the DPSD-modified polymer demonstrated improved thermal stability, measured as higher activation energy for thermal degradation by thermogravimetry, while the phosphorus-containing PU displayed lower thermal stability than pure PU [3]. Collectively, the DPSD-derived silicon-ester diol architecture raises T₁₀% by approximately 25–50 °C over conventional aromatic PUs (which typically begin degrading near 230–240 °C), attributable to the combined effect of phenyl and siloxane backbone stabilization.

Polyurethane modification Thermal stability Flame retardancy

Sol-Gel Structural Control: Si/Ti Molar Ratio Governs Chain Tetrasiloxanediol vs. Spirocyclic Titanosiloxane Product Distribution from Diphenylsilanediol

²⁹Si and ¹⁷O NMR investigations by Hoebbel et al. (1996) mapped the structural unit evolution in DPSD/Ti-isopropoxide solutions across Si:Ti molar ratios from 1:0.1 to 1:5 [1]. At low Ti content (Si:Ti = 1:0.1), the main component is chain-like octaphenyltetrasiloxanediol—a linear tetrameric siloxane oligomer [1]. As Ti-isopropoxide increases (Si:Ti = 1:0.25–1:0.5), spirocyclic titanosiloxane Ti[O₅Si₄(C₆H₅)₈]₂ units become dominant, accompanied by residual chain tetrasiloxanediol [1]. At equimolar stoichiometry (1:1), the ²⁹Si NMR spectra reveal a complex ensemble of Si-containing building units with chemical shifts between −40 and −46 ppm, indicative of Si atoms linked via oxygen bridges directly (Si–O–Ti) or indirectly (Si–O–Si–O–Ti) to titanium [1]. At high Ti excess (1:5), only one or two distinct Si–O–Ti species persist [1]. Critically, water addition to these solutions triggers rapid hydrolysis of Ti–O–Si bonds, leading to phase separation into Ti-oxo-hydroxo polymers and phenylsiloxanediols—a limitation for achieving molecular-level homogeneity [1]. This ratio-dependent structural control is unique to diphenylsilanediol among common silanediols; triphenylsilanol (mono-ol) or dimethylsilanediol do not produce analogous spirocyclic titanosiloxane architectures under equivalent conditions [2].

Titanosiloxane synthesis Sol-gel processing Hybrid materials

Physical Property Differentiation: Diphenylsilanediol vs. Dimethylsilanediol vs. Triphenylsilanol — Melting Point, Boiling Point, Vapor Pressure, and Storage Requirements

The three most common arylsilanols—diphenylsilanediol (DPSD), dimethylsilanediol (DMSD), and triphenylsilanol (TPS)—span a wide range of physical properties relevant to handling, storage, and reactivity . DPSD exhibits a melting point of 144–147 °C, dramatically higher than DMSD (101 °C) and comparable to TPS (150–153 °C) . However, DPSD's boiling point (353 °C at 760 mmHg) is substantially higher than DMSD (122 °C) and lower than TPS (389 °C) . Notably, DMSD is strongly hygroscopic and requires storage at −86 °C under inert atmosphere, reflecting the higher lability of alkyl-silanediols toward self-condensation , whereas DPSD is bench-stable at room temperature with a vapor pressure of effectively 0 Pa at 25 °C . DPSD has a flash point of 53 °C (closed cup), classified as Flammable Solid Category 1 under GHS, requiring specific storage precautions distinct from the non-flammable or high-flash-point TPS (>200 °C) . These differences in ambient stability and hazard classification have direct procurement consequences for laboratory inventory, shipping classification, and experimental protocol design.

Physical chemistry Handling and storage Reactivity prediction

Diphenylsilanediol (947-42-2): Evidence-Based Application Scenarios for Procurement Decision-Making


High-Refractive-Index LED Encapsulant Formulation (n ≥ 1.55 Target)

When silicone encapsulant refractive index specifications must exceed 1.55 for light-extraction efficiency in high-brightness LEDs, diphenylsilanediol is the phenyl-siloxane precursor of record. Kim et al. (2012) demonstrated that DPSD-methyldiethoxysilane sol-gel resins reliably achieve n = 1.58 at 632.8 nm with ~90% transparency and thermal endurance to 440 °C [1]. Liu (2018) independently reproduced n = 1.58 using DPSD-vinyltrimethoxysilane polycondensation [2]. By contrast, dimethylsiloxane systems plateau at n ≈ 1.40–1.43, and methylphenyl copolymers rarely exceed 1.53 [3]. For procurement, this means that formulators targeting n ≥ 1.55 should specify DPSD (CAS 947-42-2) rather than generic phenylsilane mixtures or methylphenylsiloxane oligomers. DPSD purity ≥98% is typically required to avoid condensation byproducts that scatter light and reduce transmittance .

Silicone Rubber Processing: Structural Control Agent for Filler-Reinforced Organopolysiloxane Elastomers

DPSD has been commercially established since the 1970s as a finely divided structural control additive for silica-filled heat-curable silicone rubber compounds (US Patent 3,551,382) [1]. The DPSD powder, ground to a particle size of 20–50 μm and immediately blended with convertible organopolysiloxane, prevents the undesirable 'structurization' (crepe hardening) phenomenon that otherwise renders filled silicone stocks unprocessable during storage [1]. This function exploits DPSD's dual silanol groups, which selectively hydrogen-bond to filler silanol surfaces without prematurely crosslinking the matrix [2]. Alternative structural control agents such as diphenylsilane or methyltrialkoxysilanes lack the balance of (a) solid particulate morphology for dispersion, (b) dual—OH functionality for filler surface passivation, and (c) phenyl groups for compatibility with high-temperature silicone matrices [1][2]. Procurement specifications should therefore require finely divided DPSD (not recrystallized large crystals) with particle size specification, as morphology directly impacts dispersion kinetics in rubber compounding [1].

Thermally Stabilized Polyurethane and Poly(urethane-imide) Synthesis via DPSD-Derived Silicon-Ester Diols

For polyurethane formulators requiring 10% weight loss temperatures above 260 °C—a threshold relevant for automotive under-hood components, aerospace coatings, and flame-retardant foams—DPSD-derived diol intermediates provide a quantifiable thermal advantage. Mehdipour-Ataei et al. (2025) achieved T₁₀% values of 265 °C (TDI-based) and 292 °C (MDI-based) for DPSD-terephthaloyl chloride polyurethanes, representing a +25 to +60 °C improvement over conventional aromatic PUs [1]. Independent work on Si-containing PU-imides confirmed degradation onset at 265 °C, exceeding unmodified PU [2]. Critically, phosphorus-based flame retardants tested in parallel studies actually reduced PU thermal stability relative to unmodified polymer, making the DPSD silicon-ester approach the preferred thermal stabilization strategy [3]. Procurement decisions for thermal-stability-oriented PU research should therefore compare DPSD (CAS 947-42-2) against phosphorus polyols, aminosilane modifiers, and silicone-polyether copolymers using T₁₀% TGA data as the primary selection criterion.

Sol-Gel Synthesis of Structurally Defined Titanosiloxane Building Blocks with Tunable Architecture

DPSD is uniquely suited among commercially available silanediols for the sol-gel synthesis of molecularly defined titanosiloxane architectures. By simply adjusting the Si:Ti molar ratio in DPSD/Ti(OiPr)₄ solutions, researchers can access chain-like octaphenyltetrasiloxanediol (at Si:Ti = 1:0.1), spirocyclic Ti[O₅Si₄Ph₈]₂ (at Si:Ti = 1:0.25–0.5), or complex Si–O–Ti networks (at 1:1) [1]. This ratio-dependent structural control is not achievable with triphenylsilanol (which only forms simple ligand-exchange products) or dimethylsilanediol (which condenses too rapidly for controlled Ti incorporation) [1][2]. Water must be rigorously excluded during the sol stage to prevent Ti–O–Si bond hydrolysis and phase separation, making anhydrous DPSD with verified low water content a critical procurement parameter [1]. For hybrid material laboratories synthesizing single-source precursors to TiO₂-SiO₂ mixed oxides or metallasiloxane catalysts, DPSD (98%+ purity, dried) should be specified over generic silanediols or silanols [1].

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